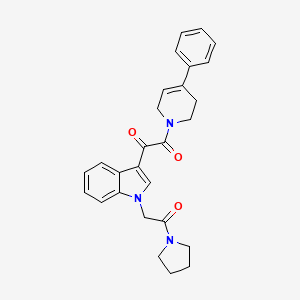
1-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C27H27N3O3 and its molecular weight is 441.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including anticancer and antimicrobial activities, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula C28H29N4O5 and a molecular weight of approximately 513.55 g/mol. The compound features a pyrrolidine ring, an indole moiety, and a dihydropyridine structure, which are known to contribute to various biological activities.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C28H29N4O5 |
| Molecular Weight | 513.55 g/mol |
| Key Functional Groups | Indole, Pyrrolidine, Dihydropyridine |
Anticancer Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant anticancer properties. For instance, a study involving the evaluation of various derivatives on A549 human lung adenocarcinoma cells indicated that certain modifications to the compound structure enhanced its cytotoxicity.
Case Study: A549 Cell Line
- Objective : Assess the anticancer properties of the compound derivatives.
- Method : MTT assay was used to evaluate cell viability post-treatment with different concentrations of the compounds.
- Findings :
- Compounds with specific substitutions on the phenyl ring showed reduced A549 cell viability (e.g., 4-chlorophenyl substitution reduced viability to 64%).
- The incorporation of a dimethylamino group significantly enhanced anticancer activity compared to other substitutions.
Antimicrobial Activity
In addition to anticancer effects, the compound has been evaluated for antimicrobial properties against various pathogens. The study assessed its efficacy against multidrug-resistant strains, revealing promising results.
Microbial Testing Overview
| Pathogen Type | Test Results |
|---|---|
| Klebsiella pneumoniae | Effective against carbapenemase-producing strains |
| Staphylococcus aureus | Notable activity against MRSA strains |
| Pseudomonas aeruginosa | Moderate effectiveness observed |
The proposed mechanisms underlying the biological activities include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancerous cells.
- Disruption of Bacterial Cell Walls : The antimicrobial activity may arise from the ability to disrupt bacterial membranes.
Properties
IUPAC Name |
1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c31-25(28-14-6-7-15-28)19-30-18-23(22-10-4-5-11-24(22)30)26(32)27(33)29-16-12-21(13-17-29)20-8-2-1-3-9-20/h1-5,8-12,18H,6-7,13-17,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBXYWOTNUZHBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC(=CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














